(2E)-N-(4-ACETAMIDOPHENYL)-2-(N-HYDROXYIMINO)ACETAMIDE
Beschreibung
(2E)-N-(4-ACETAMIDOPHENYL)-2-(N-HYDROXYIMINO)ACETAMIDE is a chemical compound with a complex structure that includes an acetylamino group, a phenyl ring, and a hydroxyimino group
Eigenschaften
Molekularformel |
C10H11N3O3 |
|---|---|
Molekulargewicht |
221.21g/mol |
IUPAC-Name |
(2E)-N-(4-acetamidophenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C10H11N3O3/c1-7(14)12-8-2-4-9(5-3-8)13-10(15)6-11-16/h2-6,16H,1H3,(H,12,14)(H,13,15)/b11-6+ |
InChI-Schlüssel |
UWGIQYMFZUSNKO-IZZDOVSWSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=NO |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=N/O |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=NO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-ACETAMIDOPHENYL)-2-(N-HYDROXYIMINO)ACETAMIDE typically involves the reaction of 4-acetylaminophenol with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then acetylated to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (2E)-N-(4-ACETAMIDOPHENYL)-2-(N-HYDROXYIMINO)ACETAMIDE may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N-(4-ACETAMIDOPHENYL)-2-(N-HYDROXYIMINO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-N-(4-ACETAMIDOPHENYL)-2-(N-HYDROXYIMINO)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2E)-N-(4-ACETAMIDOPHENYL)-2-(N-HYDROXYIMINO)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetylamino group may also interact with cellular components, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-N-(4-ACETAMIDOPHENYL)-2-(N-HYDROXYIMINO)ACETAMIDE: Unique due to the presence of both acetylamino and hydroxyimino groups.
N-[4-(acetylamino)phenyl]-2-aminobenzamide: Lacks the hydroxyimino group, leading to different chemical properties and reactivity.
N-[4-(acetylamino)phenyl]-2-nitrobenzamide: Contains a nitro group instead of a hydroxyimino group, resulting in different biological activity.
Uniqueness
(2E)-N-(4-ACETAMIDOPHENYL)-2-(N-HYDROXYIMINO)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
